molecular formula C10H16O5 B574122 2-(2-Methyl-2-propenoyloxy)ethyl 3-hydroxybutanoate CAS No. 169518-50-7

2-(2-Methyl-2-propenoyloxy)ethyl 3-hydroxybutanoate

Cat. No.: B574122
CAS No.: 169518-50-7
M. Wt: 216.233
InChI Key: JQEKSKRVDLWLEY-UHFFFAOYSA-N
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Description

2-(2-Methyl-2-propenoyloxy)ethyl 3-hydroxybutanoate is an organic compound with the molecular formula C10H16O5 and a molecular weight of 216.23 g/mol . It is also known by its systematic name, butanoic acid, 3-hydroxy-, 2-[(2-methyl-1-oxo-2-propenyl)oxy]ethyl ester . This compound is characterized by the presence of both ester and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-2-propenoyloxy)ethyl 3-hydroxybutanoate typically involves the esterification of 3-hydroxybutanoic acid with 2-(2-methyl-2-propenoyloxy)ethanol . The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced purification techniques, such as chromatography, can further improve the quality and purity of the final product .

Mechanism of Action

The mechanism of action of 2-(2-Methyl-2-propenoyloxy)ethyl 3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The ester and hydroxyl groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c1-7(2)10(13)15-5-4-14-9(12)6-8(3)11/h8,11H,1,4-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEKSKRVDLWLEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OCCOC(=O)C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90698238
Record name 2-[(2-Methylacryloyl)oxy]ethyl 3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169518-50-7
Record name 2-[(2-Methylacryloyl)oxy]ethyl 3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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